An In-depth Technical Guide to the Synthesis and Characterization of 5-(3,5-Dimethylphenyl)nicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3,5-Dimethylphenyl)nicotinic acid
Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis and characterization of 5-(3,5-Dimethylphenyl)nicotinic acid, a valuable molecular scaffold in medicinal chemistry. The synthesis is achieved through a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers researchers, scientists, and drug development professionals a complete walkthrough, from the underlying chemical principles and step-by-step experimental procedures to in-depth characterization methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The content is structured to deliver not just a protocol, but a field-proven guide grounded in established chemical principles.
Introduction and Strategic Importance
5-(3,5-Dimethylphenyl)nicotinic acid belongs to the class of 5-arylnicotinic acid derivatives, which are significant scaffolds in the pharmaceutical industry. The introduction of a substituted aryl group at the 5-position of the nicotinic acid core can significantly modulate the biological activity of the molecule, making these compounds attractive for library synthesis in drug discovery programs.[1] The title compound, with its 3,5-dimethylphenyl substituent, offers a specific lipophilic and steric profile that can be exploited in the design of novel therapeutic agents.
The synthesis of such compounds is most efficiently accomplished via modern cross-coupling methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[1][2] This guide focuses on a solution-phase Suzuki coupling approach, providing a reliable and scalable method for obtaining high-purity 5-(3,5-Dimethylphenyl)nicotinic acid.
Synthesis via Suzuki-Miyaura Cross-Coupling
The core of the synthesis involves the palladium-catalyzed reaction between 5-bromonicotinic acid and 3,5-dimethylphenylboronic acid. This reaction forms a new carbon-carbon bond between the pyridine ring and the dimethylphenyl moiety.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.
-
Base Activation: A base, typically a carbonate or phosphate, reacts with the organoboronic acid to form a more nucleophilic boronate species.[2] This activation step is critical for facilitating the next step.
-
Transmetalation: The organic group (3,5-dimethylphenyl) is transferred from the activated boron species to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, 5-(3,5-Dimethylphenyl)nicotinic acid. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of catalyst, base, and solvent is interdependent and vital for reaction success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid. A solvent system such as a mixture of DMF, or toluene/ethanol/water, is chosen to ensure all reactants remain in solution at the reaction temperature.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid on a laboratory scale.
Materials:
-
5-Bromonicotinic acid (1.0 eq)
-
3,5-Dimethylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Hydrochloric Acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via syringe. Degassing the solvents prior to use is highly recommended. Finally, add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromonicotinic acid starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product, being a carboxylic acid, will precipitate or move into the organic layer upon acidification.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 5-(3,5-Dimethylphenyl)nicotinic acid.[3][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(3,5-Dimethylphenyl)nicotinic acid.
Characterization and Quality Control
Unequivocal characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of the final product.[5] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to all non-exchangeable protons.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 8.5-9.2 ppm) corresponding to the protons on the nicotinic acid ring. Their splitting patterns (e.g., doublets, doublets of doublets) will confirm the 3,5-substitution pattern.
-
Dimethylphenyl Protons: Two signals in the aromatic region (typically δ 7.0-7.5 ppm), one for the two equivalent protons ortho to the point of attachment and one for the para proton.
-
Methyl Protons: A sharp singlet integrating to 6 protons (typically δ 2.3-2.5 ppm) corresponding to the two methyl groups.
-
Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (typically δ >10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum provides information about the carbon skeleton.
-
Carboxyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-155 ppm, corresponding to the carbons of both the pyridine and dimethylphenyl rings.
-
Methyl Carbons: A signal in the aliphatic region, typically around δ 20-25 ppm.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[6]
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule. In positive ion mode, the expected peak would be the protonated molecular ion [M+H]⁺ at m/z 228.26.[7][8] The molecular formula is C₁₄H₁₃NO₂ and the molecular weight is 227.26 g/mol .[9][10]
Physical and Purity Analysis
-
Melting Point (MP): A sharp melting point range is a good indicator of purity. The melting point of pure nicotinic acid is 236-239 °C, and the introduction of the bulky aryl group will alter this value.[11] A narrow range (e.g., 1-2 °C) for the synthesized product indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed. Purity can be quantified by integrating the peak area.
Characterization Data Summary
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals for pyridine, dimethylphenyl, methyl, and carboxylic acid protons. |
| Integration | Correct proton count for each signal. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals for carboxyl, aromatic, and methyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 228.26 |
| Melting Point | Range | Sharp and consistent melting range. |
| HPLC | Purity | >95% (or as per required specification). |
Characterization Workflow Diagram
Caption: Logical workflow for the comprehensive characterization of the product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. 5-Bromonicotinic acid and boronic acids can be irritating. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is done using a heating mantle in a well-ventilated area, away from open flames.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.
Conclusion
This guide outlines a reliable and well-documented procedure for the synthesis and characterization of 5-(3,5-Dimethylphenyl)nicotinic acid. By employing the Suzuki-Miyaura cross-coupling reaction, this valuable compound can be prepared efficiently. The detailed characterization workflow ensures the final product's identity, structure, and purity are rigorously confirmed, making it suitable for subsequent applications in research and drug development.
References
- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
- ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Appchem. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid | 1048486-24-3.
- BOC Sciences. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid - CAS 1048486-24-3.
- Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:).
- United States Biological. (n.d.). 434421 5-(3,5-Dimethylphenyl)nicotinic acid CAS: 1048486-24-3.
- Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- PubMed. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 673-686.
- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- ResearchGate. (2023). Synthesis of nicotinic acid derivative 5a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (1962). Purification of nicotinic acid.
- United States Biological. (n.d.). 5-(3,5-Dimethylphenyl)nicotinic acid - Data Sheet.
- PubChem. (n.d.). Nicotinic acid.
- Google Patents. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Journal of Al-Nahrain University. (2008). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. 11(2), 86-93.
- Google Patents. (1995). Process for preparing 5-bromonicotinic acid.
- Google Patents. (1996). Process for preparing 5-bromonicotinic acid.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0008099).
- GNPS Library. (2020). Spectrum CCMSLIB00005759310.
- SpectraBase. (n.d.). Nicotinic acid.
- MassBank. (2020). msbnk-lcsb-lu048801 - Nicotinic acid.
- Google Patents. (2003). Method for producing 5-aryl nicotinaldehydes.
- ResearchGate. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity, 25(2), 1-14.
- Wikipedia. (n.d.). Nicotinic acid.
- MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6598.
- Sigma-Aldrich. (n.d.). Nicotinic acid = 98 59-67-6.
- PubChem. (n.d.). 5-(2-Methoxy-5-methylphenyl)nicotinic acid.
- Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 7. bevital.no [bevital.no]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appchemical.com [appchemical.com]
- 10. usbio.net [usbio.net]
- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

